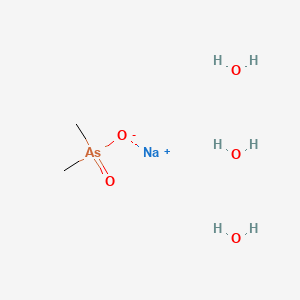

Sodium cacodylate trihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- Le composé est un métabolite majeur de l'arsenic inorganique et a été étudié pour ses effets toxicologiques.

- Il est utilisé comme agent tampon dans la préparation et la fixation d'échantillons biologiques .

Acide cacodylique: est un composé organo-arsenique de formule chimique . Il est généralement rencontré sous sa forme .

Méthodes De Préparation

Voies de synthèse: L'acide cacodylique peut être synthétisé en faisant réagir avec .

Conditions de réaction: La réaction a généralement lieu en milieu aqueux.

Production industrielle: Bien qu'il ne soit pas largement produit industriellement, il peut être préparé à l'échelle du laboratoire.

Analyse Des Réactions Chimiques

Reaction with Strong Acids

Sodium cacodylate trihydrate reacts with strong acids (e.g., HCl, H2SO4) to produce toxic dimethylarsine gas (CH3)2AsH, arsenic oxides, and sodium salts: CH3 2AsO2Na⋅3H2O+HCl→ CH3 2AsH↑+NaCl+H2O+AsxOy

| Reactant | Conditions | Products | Hazardous Byproducts | References |

|---|---|---|---|---|

| HCl, H2SO4 | Room temperature | Dimethylarsine, NaCl, H2O | Arsenic oxides |

Key Findings :

- Dimethylarsine is highly toxic and flammable, requiring strict containment .

- Reaction rates increase with acid concentration and temperature .

Reaction with Reducing Agents

Sodium cacodylate undergoes reduction with agents like sodium borohydride (NaBH4) or zinc (Zn) in acidic media, yielding dimethylarsine: CH3 2AsO2Na+Zn+4HCl→ CH3 2AsH+ZnCl2+NaCl+2H2O

| Reducing Agent | Medium | Products | Applications | References |

|---|---|---|---|---|

| NaBH4 | Aqueous | Dimethylarsine, NaBO2 | Synthesis of As complexes | |

| Zn | HCl | Dimethylarsine, ZnCl2 | Toxicological studies |

Research Insight :

Thermal Decomposition

Heating this compound above 60°C initiates dehydration, forming anhydrous sodium cacodylate. Further heating (>120°C) leads to decomposition: CH3 2AsO2Na⋅3H2OΔ CH3 2AsO2NaΔAs2O3+Na2O+CO2+H2O

| Temperature Range (°C) | Decomposition Products | References |

|---|---|---|

| 60–120 | Anhydrous sodium cacodylate, H2O | |

| >120 | As2O3, Na2O, CO2 |

Critical Data :

Reaction with Oxidizing Agents

Sodium cacodylate reacts violently with strong oxidizers (e.g., KMnO4, Cl2), producing arsenic pentoxide (As2O5) and sodium salts: CH3 2AsO2Na+KMnO4→As2O5+NaMnO4+CO2+H2O

| Oxidizing Agent | Conditions | Products | References |

|---|---|---|---|

| KMnO4 | Acidic/alkaline | As2O5, NaMnO4 | |

| Cl2 | Aqueous | AsCl3, NaCl |

Safety Note :

Reactivity with Metals

Sodium cacodylate corrodes metals like aluminum, iron, and zinc under moist conditions, forming arsenical metal complexes: CH3 2AsO2Na+Al+H2O→AlAsO2+NaOH+CH4

| Metal | Reaction Medium | Products | Corrosion Rate | References |

|---|---|---|---|---|

| Aluminum | Moisture | AlAsO2, NaOH, CH4 | High | |

| Iron | Aqueous | FeAsO2, NaOH | Moderate |

Industrial Impact :

Applications De Recherche Scientifique

Buffering Agent in Electron Microscopy

Sodium cacodylate trihydrate is widely used as a buffering agent during the preparation and fixation of biological samples for electron microscopy. The buffering capacity helps maintain a stable pH, which is crucial for preserving the structural integrity of cellular components during fixation processes.

Case Study: Fixation Protocols

A study detailed the use of sodium cacodylate in various fixation protocols for electron microscopy. The following table summarizes the preparation of a typical cacodylate buffer:

| Component | Quantity |

|---|---|

| Cacodylate buffer (0.2 mol/L) | 700 mL |

| This compound | 22.9 g |

| Purified water | 674.8 mL |

| Hydrochloric acid (0.2 mol/L) | 25.2 mL |

This buffer was utilized to fix human tissues, ensuring optimal preservation for subsequent imaging studies .

Toxicological Research

Sodium cacodylate serves as a source of arsenic in toxicological research, helping to study the effects of arsenic exposure on biological systems. In vivo experiments using rat models have demonstrated that exposure to this compound can promote cancer formation in various organs, including the kidney and liver .

Case Study: Carcinogenicity Assessment

Research has indicated that sodium cacodylate can induce neoplastic changes in laboratory animals. A notable study found that rats exposed to sodium cacodylate developed tumors in multiple organs, highlighting its potential carcinogenic effects .

Crystallography

In crystallography, sodium cacodylate is employed to introduce arsenic into proteins for single-wavelength anomalous diffraction phasing. This technique is essential for determining protein structures, particularly those containing heavy metal ions.

Application Example

A specific application involved using sodium cacodylate to prepare protein samples for X-ray crystallography, facilitating the elucidation of complex molecular structures through anomalous scattering techniques .

General Laboratory Use

Beyond its specialized applications, sodium cacodylate is also utilized in various laboratory settings as a general-purpose buffer in biochemical assays and experiments requiring pH stabilization.

Safety Considerations

Due to its arsenic content, sodium cacodylate is classified as highly toxic and potentially carcinogenic. Safety measures must be strictly followed when handling this compound:

- Toxicity : Acute inhalation and oral toxicity (Category 3)

- Carcinogenicity : Classified as Group 1 carcinogen by IARC

- Environmental Impact : Very toxic to aquatic life with long-lasting effects

Mécanisme D'action

Metabolism: In vivo, sodium cacodylate is metabolized to produce .

Targets and Pathways: The exact molecular targets and pathways are still an area of research.

Comparaison Avec Des Composés Similaires

Unicité: Le cacodylate de sodium est unique en raison de son rôle de métabolite majeur de l'arsenic inorganique.

Composés similaires: D'autres composés apparentés incluent et .

Propriétés

Numéro CAS |

6131-99-3 |

|---|---|

Formule moléculaire |

C2H9AsNaO3 |

Poids moléculaire |

179.00 g/mol |

Nom IUPAC |

sodium;dimethylarsinate;trihydrate |

InChI |

InChI=1S/C2H7AsO2.Na.H2O/c1-3(2,4)5;;/h1-2H3,(H,4,5);;1H2 |

Clé InChI |

IQQQKXANTROEHA-UHFFFAOYSA-N |

SMILES |

C[As](=O)(C)[O-].O.O.O.[Na+] |

SMILES canonique |

C[As](=O)(C)O.O.[Na] |

Description physique |

Solid with a slight odor; Soluble in water; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] |

Pictogrammes |

Acute Toxic; Health Hazard; Environmental Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.